Mecetronium chloride Mecetronium chloride
Brand Name: Vulcanchem
CAS No.: 13264-41-0
VCID: VC3928452
InChI: InChI=1S/C20H44N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Cl-]
Molecular Formula: C20H44ClN
Molecular Weight: 334 g/mol

Mecetronium chloride

CAS No.: 13264-41-0

Cat. No.: VC3928452

Molecular Formula: C20H44ClN

Molecular Weight: 334 g/mol

* For research use only. Not for human or veterinary use.

Mecetronium chloride - 13264-41-0

Specification

CAS No. 13264-41-0
Molecular Formula C20H44ClN
Molecular Weight 334 g/mol
IUPAC Name ethyl-hexadecyl-dimethylazanium;chloride
Standard InChI InChI=1S/C20H44N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1
Standard InChI Key KSCHLNBLIAOANF-UHFFFAOYSA-M
SMILES CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Cl-]
Canonical SMILES CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Cl-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Synonyms

Mecetronium chloride (CAS 13264-41-0) is a QAC with the molecular formula C₂₀H₄₄ClN and a molecular weight of 334.0 g/mol . Its systematic IUPAC name is N-ethyl-N,N-dimethylhexadecan-1-aminium chloride, though it is interchangeably referred to as cetyl ethyldimonium chloride or ethylhexadecyldimethylammonium chloride in industrial contexts . The compound’s structure features a hexadecyl chain linked to a quaternary ammonium center, which is critical for its surfactant and antimicrobial properties .

Related Compounds and Derivatives

Mecetronium ethylsulfate (CAS 3006-10-8), a derivative with the sulfate counterion, shares similar antimicrobial traits but differs in solubility and environmental persistence . Both compounds fall under the broader category of QACs, which include benzalkonium chloride and didecyldimethyl ammonium chloride (DDAC) . Structural analogs such as cetrimide demonstrate reduced efficacy against Gram-negative bacteria compared to mecetronium chloride .

Table 1: Physicochemical Properties of Mecetronium Chloride

PropertyValueSource
Molecular FormulaC₂₀H₄₄ClN
Molecular Weight334.0 g/mol
CAS Number13264-41-0
SolubilityMiscible in polar solvents
StabilityStable under ambient conditions

Synthesis and Industrial Production

Manufacturing Processes

Mecetronium chloride is synthesized via the alkylation of dimethylamine with 1-chlorohexadecane, followed by quaternization with ethyl chloride . Industrial-scale production often employs phase-transfer catalysis to enhance yield, with typical purity levels exceeding 95% . Environmental concerns during synthesis include the generation of halogenated byproducts, necessitating advanced effluent treatment systems .

Quality Control and Standardization

Batch consistency is verified through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Regulatory guidelines, such as those from the European Chemicals Agency (ECHA), mandate limits on residual solvents like ethanol (<0.1%) .

Antimicrobial Activity and Mechanisms

Mode of Action

The compound disrupts microbial cell membranes via electrostatic interactions between its cationic ammonium group and anionic phospholipids . This leads to leakage of cytoplasmic contents and enzyme denaturation. For SARS-CoV, mecetronium chloride destabilizes the viral envelope, preventing host cell entry .

Table 2: Antimicrobial Efficacy of Mecetronium Chloride (0.2% Solution)

MicroorganismReduction Factor (RF)Contact TimeSource
Staphylococcus aureus4.2 log5 minutes
Escherichia coli2.8 log10 minutes
SARS-CoV3.0 log1 minute
Candida albicans1.5 log15 minutes

Regulatory Status and Global Approvals

FDA and EMA Evaluations

The U.S. Food and Drug Administration (FDA) categorizes mecetronium chloride as Category IIISE (insufficient data for antiseptic handwash classification) . In contrast, the European Medicines Agency (EMA) permits its use in topical disinfectants at ≤0.2% under the Biocidal Products Regulation (BPR) .

Applications in Disinfection and Hygiene

Healthcare Settings

Mecetronium chloride is incorporated into alcohol-based handrubs (e.g., 45% isopropanol, 30% n-propanol, 0.2% mecetronium ethylsulfate) for sustained antibacterial activity . Clinical trials demonstrate equivalence to 60% n-propanol in reducing surgical site infections .

Consumer Products

The compound is utilized in antiseptic wipes and surface cleaners, often combined with chelating agents to mitigate hard water interference . Recent innovations include nanoemulsions enhancing its stability against organic loads .

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